Xanthine Oxidase Inhibitory Potency vs. Patent-Internal Comparators
In a standardized fluorescence-based human xanthine oxidase assay, 5-hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one (BDBM499669) exhibited an IC50 of 5.30 nM [1]. This places it in an intermediate potency tier relative to other compounds from the same patent: it is 353-fold less potent than the most active congener BDBM499668 (IC50 0.0150 nM) [2], yet 8.0-fold more potent than BDBM499653 (Formula-(IIm), IC50 8.64 nM) [3] and approximately 56,600-fold more potent than lesinurad, a uricosuric agent also reported in the same assay at 300,000 nM [4]. The quantitative span across the series demonstrates that the specific n-hexyl/isothiazole combination occupies a distinct potency niche.
| Evidence Dimension | Xanthine oxidase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | IC50 = 5.30 nM |
| Comparator Or Baseline | BDBM499668 (Formula-(IIz)) = 0.0150 nM; BDBM499653 (Formula-(IIm)) = 8.64 nM; Lesinurad = 300,000 nM |
| Quantified Difference | 353-fold less potent than BDBM499668; 1.63-fold more potent than BDBM499653; 56,600-fold more potent than lesinurad |
| Conditions | Human xanthine dehydrogenase/oxidase, fluorescence-based activity assay (McHale et al. method), identical assay format across all comparators |
Why This Matters
A buyer selecting between patent congeners must recognise that a 5.30 nM IC50 delivers high target engagement without approaching the hyper-potency range that may increase the risk of mechanism-based toxicity or complicate dose titration in vivo.
- [1] BindingDB BDBM499669 (US11020397, Compound Formula-(Io)), IC50 = 5.30 nM against human xanthine oxidase. View Source
- [2] BindingDB BDBM499668 (US11020397, Compound Formula-(IIz)), IC50 = 0.0150 nM against human xanthine oxidase. View Source
- [3] BindingDB BDBM499653 (US11020397, Compound Formula-(IIm)), IC50 = 8.64 nM against human xanthine oxidase. View Source
- [4] BindingDB BDBM37953 (US11020397, Lesinurad), IC50 = 300,000 nM against human xanthine oxidase. View Source
